molecular formula C14H13NO3 B8381896 [p-(p-Aminophenoxy)phenyl]acetic Acid

[p-(p-Aminophenoxy)phenyl]acetic Acid

Cat. No. B8381896
M. Wt: 243.26 g/mol
InChI Key: OYNLLEYSZPJGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04125729

Procedure details

To a solution of 13.65 g of [p-(p-nitrophenoxy)-phenyl]acetic acid in 100 ml of ethanol is added 130 mg of platinum oxide. The mixture is shaken under 45 lb hydrogen pressure in a Parr shaker. After 2 hours, a thick white solid precipitates. The mixture is filtered, and 200 mg of fresh platinum oxide is added to the filtrate which is subjected to the reducing conditions. After an additional hour, the mixture is filtered and washed with cold ethanol. The combined solids are dissolved in hot methanol and filtered. Water is added to the filtrate to afford 4.9 g of a brown solid. A portion is recrystallized from methanol to yield the product as cream colored crystals, mp 172° C (dec.).
Quantity
13.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:20]=[CH:19][C:7]([O:8][C:9]2[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][CH:10]=2)=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pt]=O>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([O:8][C:9]2[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][CH:10]=2)=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
13.65 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CC=C(C=C2)CC(=O)O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
130 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is shaken under 45 lb hydrogen pressure in a Parr shaker
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a thick white solid precipitates
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
ADDITION
Type
ADDITION
Details
200 mg of fresh platinum oxide is added to the filtrate which
WAIT
Type
WAIT
Details
After an additional hour
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
washed with cold ethanol
DISSOLUTION
Type
DISSOLUTION
Details
The combined solids are dissolved in hot methanol
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Water is added to the filtrate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(OC2=CC=C(C=C2)CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.